3,5-Dimethyl-9H-carbazole
Description
Significance of the Carbazole (B46965) Core in Heterocyclic Chemistry
The carbazole moiety, consisting of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a prominent structural motif in a vast number of natural products and synthetically important molecules. nih.govnih.govechemcom.com Its rigid and planar structure, coupled with a π-conjugated system, imparts favorable electronic and charge-transporting properties. nih.govmagtech.com.cn The nitrogen atom in the carbazole ring can be readily functionalized, allowing for the tuning of its electronic and physical characteristics. mdpi.com This versatility has made carbazole derivatives indispensable in various fields, including medicinal chemistry and materials science. nih.govmdpi.com
In the realm of medicinal chemistry, the carbazole skeleton is a key pharmacophore found in many biologically active compounds, including alkaloids with antibacterial, antifungal, and antitumor properties. echemcom.comijrpc.comasianpubs.org For instance, carbazomycin, a class of antibiotics, features a carbazole framework. echemcom.com The ability to introduce various substituents at different positions on the carbazole ring allows for the creation of a diverse library of compounds with a wide spectrum of biological activities. nih.govnih.gov
Overview of the Research Landscape for Carbazole Derivatives
The research landscape for carbazole derivatives is both broad and dynamic, with continuous efforts to synthesize novel compounds with enhanced properties. nih.govresearchgate.net Traditional synthesis methods like the Grabe-Ullman, Clemo-Perkin, and Tauber methods have been supplemented by modern techniques such as C-H activation, annulations, and cyclization reactions. nih.gov These advancements have enabled the construction of complex carbazole-based molecules with tailored functionalities. chim.itrsc.org
Carbazole derivatives have found significant applications as organic electronic materials. nih.gov Their excellent hole-transporting capabilities and luminescent properties make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs). nih.govresearchgate.netontosight.ai The ability to modify the carbazole core allows for the fine-tuning of their photophysical and electrochemical properties to meet the specific demands of these applications. magtech.com.cn
Specific Research Focus: 3,5-Dimethyl-9H-carbazole in Contemporary Chemical Science
Among the myriad of carbazole derivatives, this compound has emerged as a compound of significant interest in contemporary chemical science. ontosight.aibldpharm.com This specific isomer, with methyl groups at the 3 and 5 positions, possesses a unique set of properties that make it a valuable building block in organic synthesis and materials science.
The presence of methyl groups at these positions influences the electronic properties of the carbazole core, enhancing its electron-donating character. This, in turn, affects its reactivity and photophysical behavior. Researchers are actively exploring the synthesis and functionalization of this compound to develop new materials with tailored optical and electronic properties. ontosight.ai
Interdisciplinary Relevance and Research Opportunities
The study of this compound and other carbazole derivatives extends beyond traditional chemistry, finding relevance in a multitude of interdisciplinary fields. The development of new carbazole-based materials for organic electronics, for instance, is a collaborative effort involving chemists, physicists, and materials scientists. bohrium.com
Furthermore, the biological activities of carbazole derivatives continue to be a fertile ground for research, with potential applications in drug discovery and development. nih.govijrpc.comnih.gov The exploration of structure-activity relationships in carbazole compounds offers exciting opportunities for the design of new therapeutic agents. nih.gov The unique properties of the carbazole framework also make it a valuable tool in supramolecular chemistry and for the development of chemical sensors. nih.govresearchgate.net The ongoing research into carbazole and its derivatives, including this compound, promises to yield further innovations across a wide spectrum of scientific disciplines.
| Property | Value |
| Molecular Formula | C14H13N |
| Molecular Weight | 195.26 g/mol |
| CAS Number | 78787-81-2 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWPIBHJDSLNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC(=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345773 | |
| Record name | 3,5-Dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78787-81-2 | |
| Record name | 3,5-Dimethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3,5 Dimethyl 9h Carbazole and Its Derivatives
Direct Synthesis Approaches to the 3,5-Dimethyl-9H-carbazole Scaffold
Direct synthesis methods aim to construct the core carbazole (B46965) ring system with the desired substitution pattern. These strategies often involve cyclization reactions as the key step in forming the central pyrrole (B145914) ring.
The Ullmann condensation is a classical and widely used method for forming C-N bonds, which is central to many carbazole syntheses. nih.gov The reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. acs.orgnih.govresearchgate.net In the context of carbazole synthesis, this can be applied as an intramolecular cyclization of a suitably substituted biphenyl (B1667301) precursor or as an intermolecular coupling followed by cyclization.
Modified Ullmann protocols have been developed to improve reaction conditions, expand substrate scope, and, crucially, control regioselectivity. rsc.org For instance, the use of specific ligands and catalyst systems can direct the C-N bond formation to a particular position on the aromatic rings, which is essential for synthesizing specifically substituted carbazoles like this compound. Palladium-catalyzed Ullmann cross-coupling reactions have also been employed, for example, in the synthesis of the natural product 3-Methyl-9H-carbazole, where a palladium catalyst is used to couple an o-halonitrobenzene with a 2-iodocyclohex-2-en-1-one, followed by reductive cyclization and aromatization. researchgate.netnih.govanu.edu.auacs.org The choice of catalyst, ligands, base, and solvent are critical factors that influence the yield and selectivity of the reaction. nih.govresearchgate.net
| Catalyst System | Reactants | Key Features | Yield | Reference |
| CuI / Prolinamide Ligand | Aryl halides, Aromatic/Aliphatic amines | Performed in aqueous media; tolerant to air and moisture. | Good to excellent | acs.org |
| CuCl / 1-methyl-imidazole | Carbazoles, 2-Bromopyridine derivatives | Low cost and low loading of catalyst and ligand. | High | nih.gov |
| Cu2O / N,N′-bis(thiophene-2-ylmethyl)oxalamide | Carbazole, Aryl chlorides | Effective for less reactive aryl chlorides. | Good to excellent | researchgate.net |
| Palladium Catalyst | 2-iodocyclohex-2-en-1-one, o-halonitrobenzene | Multi-step route involving coupling, reductive cyclization, and dehydrogenation. | Not specified | nih.gov |
The Friedel-Crafts reaction is a fundamental method for introducing acyl or alkyl groups onto aromatic rings. rsc.orgnih.gov Friedel-Crafts acylation of the carbazole nucleus, followed by a reduction or methylation step, provides a viable route to substituted carbazoles. The acylation of carbazoles is a common method for functionalizing the aromatic ring system. acs.org The reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov
The regioselectivity of the acylation is influenced by the substituents already present on the carbazole ring. nih.gov For an unsubstituted 9H-carbazole, electrophilic substitution, such as Friedel-Crafts acylation, preferentially occurs at the 3- and 6-positions due to these sites being the most nucleophilic. acs.org To synthesize this compound, a diacylation would be required, followed by a reduction of the carbonyl groups to methyl groups (e.g., Wolff-Kishner or Clemmensen reduction). Alternatively, a mono-acylated carbazole could be methylated, followed by a second acylation and reduction sequence, although controlling the regiochemistry of the second acylation could be challenging. The steric bulk of the acylating agent can also influence the position of substitution. researchgate.net
| Reaction Type | Reagents | Catalyst | Key Outcome | Reference |
| Trifluoroacetylation | Carbazole, TFA/TFAA | None (acid-promoted) | Mono-trifluoroacetylation at the C3 position. | acs.org |
| Fluoroacylation | Substituted Carbazoles, Fluoroacetic Anhydrides | None (acid-promoted) | Substrate-controlled regiodivergent acylation. | nih.gov |
| Diacylation | 3,6-di-tert-butyl-9H-carbazole, Acyl chlorides | Lewis Acid | Synthesis of 1,8-diacylcarbazoles; steric hindrance affects yields. | researchgate.net |
Photochemical methods offer a distinct approach to carbazole synthesis, often proceeding through different intermediates than thermal reactions. A notable photochemical route is the photocyclization of diphenylamines to form carbazoles. researchgate.net This reaction typically involves irradiation with UV light and can be performed in the presence of an oxidizing agent to facilitate the final aromatization step.
Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively in organic synthesis for forming carbon-carbon bonds. wikipedia.org A novel and efficient one-pot synthesis of carbazoles has been developed that combines Grignard reagents with nitroarenes. rsc.org This method involves an initial intermolecular thermal C-N bond coupling, followed by a photoinduced aza-6π electrocyclization. rsc.orgresearchgate.net The reaction is promoted by purple light (390–395 nm) and does not require an external catalyst, representing a step-economic route to various carbazole derivatives. rsc.orgrsc.org By selecting the appropriately substituted nitroarene and Grignard reagent, this method could potentially be adapted for the synthesis of this compound.
| Method | Reactants | Conditions | Key Mechanism | Reference |
| Photochemical Cyclization | N-methyldiphenylamine | UV irradiation | Photocyclization of diphenylamine. | researchgate.net |
| Light-Promoted Tandem Coupling | Nitroarenes, Grignard reagents | Reflux, 390-395 nm LED irradiation | Thermal C-N coupling followed by photoinduced aza-6π electrocyclization. | rsc.orgrsc.org |
Many related cyclization reactions serve as the cornerstone of carbazole synthesis. One of the most common methods is the Cadogan reaction, which involves the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives. acs.org This reaction is typically carried out using organophosphorus reagents like triphenylphosphine, which deoxygenates the nitro group, leading to a nitrene intermediate that subsequently inserts into a C-H bond of the adjacent aromatic ring to form the carbazole. This method offers good functional group tolerance and precise regiocontrol based on the substitution pattern of the starting 2-nitrobiphenyl. acs.org Other cyclization strategies include palladium-catalyzed intramolecular C-H amination of N,N-diarylamines and the Fischer-Borsche synthesis. nih.govresearchgate.net
| Reaction Name | Precursor | Reagent/Catalyst | Key Feature | Reference |
| Cadogan Reaction | 2-Nitrobiphenyls | Triphenylphosphine (PPh₃) | Reductive cyclization via a nitrene intermediate. | acs.org |
| Pd-Catalyzed Cyclization | o-Iodoanilines, Silylaryl triflates | Palladium catalyst | One-pot, two-step process involving N-arylation and subsequent cyclization. | nih.gov |
| Classical Syntheses | Various (e.g., cyclohexanone (B45756) arylhydrazones) | Acid or heat | Includes Fischer-Borsche, Graebe-Ullman, and Tauber methods. | rsc.org |
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and has been adapted for the synthesis of the carbazole skeleton. rsc.org This can be achieved through either intermolecular or intramolecular pathways.
An intramolecular dehydro-Diels-Alder (IDDA) reaction of ynamides has been reported as a novel approach to carbazoles and their benzannulated analogues. researchgate.netacs.org In this strategy, N-(o-ethynyl)aryl ynamides undergo thermal cycloaddition to form the carbazole ring system in moderate to good yields. researchgate.net Another approach involves the Diels-Alder reaction between 2-vinylindoles (acting as the diene) and various dienophiles, such as methyleneindolinones, catalyzed by a chiral phosphoric acid. nih.gov This method constructs a spiro[tetrahydrocarbazole-3,3'-oxindole] framework with high stereoselectivity. nih.gov Furthermore, the reaction of 2-alkenylindoles with arynes can lead to benzo[c]carbazole derivatives through a Diels-Alder reaction. figshare.com These cycloaddition strategies offer routes to complex carbazole structures that may be difficult to access through other methods.
| Diels-Alder Variant | Key Reactants | Conditions | Product Type | Reference |
| Intramolecular Dehydro-Diels-Alder (IDDA) | N-(o-Ethynyl)aryl ynamides | Thermal (e.g., Toluene at 150 °C) | Carbazoles and benzannulated carbazoles. | researchgate.netacs.org |
| Asymmetric [4+2] Cycloaddition | 2-Vinylindoles, Methyleneindolinones | Chiral Phosphoric Acid Catalyst | Spiro[tetrahydrocarbazole-3,3'-oxindole]. | nih.gov |
| Aryne Cycloaddition | 2-Alkenylindoles, Aryne precursors | Varies (N₂ or O₂ atmosphere) | Dihydrobenzo[c]carbazoles or Benzo[c]carbazoles. | figshare.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. researchgate.net Syntheses of carbazoles using indole-based precursors are a significant area of research, often involving the construction of the second benzene (B151609) ring onto the indole (B1671886) scaffold (a benzannulation reaction). researchgate.netrsc.org
Palladium-catalyzed C-H activation and functionalization of indoles provide a powerful platform for these transformations. researchgate.netnih.gov For instance, a three-component reaction can be designed to construct the carbazole skeleton in a single pot. While specific examples leading directly to this compound are not detailed in the search results, the general strategies highlight the potential of this approach. These methods often involve the coupling of an indole with two other components that ultimately form the new six-membered ring. Transition-metal catalysis is frequently employed to facilitate the necessary C-C and C-H bond formations. researchgate.net
| Approach | Catalyst | Precursors | Key Transformation | Reference |
| Benzannulation | Transition metals | Indoles | Appending a benzene ring onto the indole core. | researchgate.net |
| C-H Activation/Amination | Palladium | N-Aryl-2-chloroallylamines | Intramolecular C-H bond amination. | researchgate.net |
| C-H Functionalization | Transition metals | Indoles | Metal-catalyzed C-H functionalization to build the carbazole framework. | rsc.org |
Functionalization and Derivatization Strategies for this compound
The functionalization of the this compound core can be achieved at the nitrogen atom (N9) or on the aromatic backbone. The presence of methyl groups at the C3 and C5 positions influences the regioselectivity of subsequent reactions, directing further substitutions to other positions on the carbazole ring.
N-Alkylation and N-Arylation Procedures
Substitution at the nitrogen atom of the carbazole ring is a common strategy to modify the molecule's properties. This is typically achieved through N-alkylation or N-arylation reactions.
N-Alkylation: The N-alkylation of carbazoles can be performed under various conditions. A widely used method involves the reaction of the carbazole with an alkyl halide in the presence of a base. For instance, the use of sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) facilitates the deprotonation of the N-H bond, followed by nucleophilic attack on the alkyl halide. Microwave-assisted procedures have been shown to accelerate this reaction, often providing high yields in shorter reaction times.
N-Arylation: The introduction of an aryl group at the nitrogen position is frequently accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine (in this case, this compound) with an aryl halide or triflate. The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine (B1218219) ligand (e.g., XPhos, SPhos), and base (e.g., NaOtBu, Cs₂CO₃) is crucial for achieving high yields, especially with sterically hindered substrates. nih.govwikipedia.orgresearchgate.net
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an amine with an aryl halide, typically at elevated temperatures. researchgate.netmdpi.com Modern protocols often employ ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine to facilitate the reaction under milder conditions. organic-chemistry.org Copper(I) oxide (Cu₂O) has also been shown to be an effective catalyst for these transformations. researchgate.net
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | 9-Alkyl-3,5-dimethyl-9H-carbazole |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) | 9-Aryl-3,5-dimethyl-9H-carbazole |
| N-Arylation (Ullmann) | Aryl halide, Cu catalyst (e.g., CuI, Cu₂O), Ligand (optional), Base | 9-Aryl-3,5-dimethyl-9H-carbazole |
Electrophilic Aromatic Substitution at C3 and C6 Positions
The user's outline specifies electrophilic aromatic substitution at the C3 and C6 positions. However, since the starting compound is this compound, the C3 position is already substituted. Therefore, this section will discuss the general regioselectivity of electrophilic aromatic substitution on the this compound ring, with a focus on positions analogous to C6.
The carbazole nucleus is an electron-rich aromatic system, prone to electrophilic attack. The nitrogen atom and the existing methyl groups at C3 and C5 are activating and direct incoming electrophiles to the ortho and para positions. For the this compound core, the most activated and sterically accessible positions for electrophilic substitution are C2, C4, C6, and C8. The precise outcome can depend on the specific electrophile and reaction conditions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Direct bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as DMF or CCl₄. researchgate.net
Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, although this can sometimes lead to oxidation or polysubstitution. Milder nitrating agents may be employed for better control. semanticscholar.org
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the carbazole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.org For substituted carbazoles, acylation often occurs at the positions most activated by the existing substituents, such as the 1, 6, or 8 positions, depending on the steric hindrance. For the related 3,6-di-tert-butyl-9H-carbazole, Friedel-Crafts acylation has been shown to occur at the 1 and 8 positions. researchgate.net
| Reaction | Reagent | Expected Product Position(s) |
| Bromination | N-Bromosuccinimide (NBS) | C2, C4, C6, C8 |
| Nitration | HNO₃/H₂SO₄ | C2, C4, C6, C8 |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C2, C4, C6, C8 |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the peripheral functionalization of the carbazole core. These reactions typically require a halogenated carbazole precursor.
The Suzuki-Miyaura coupling is one of the most versatile of these methods, involving the reaction of a halo-carbazole (e.g., bromo- or iodo-3,5-dimethyl-9H-carbazole) with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. semanticscholar.orgnih.govmit.edumdpi.comnih.govmdpi.commdpi.com This reaction is widely used to introduce new aryl, heteroaryl, or alkyl groups onto the carbazole skeleton. The efficiency of the coupling depends on the choice of catalyst, ligand, base, and solvent.
For example, the coupling of a hypothetical 6-bromo-3,5-dimethyl-9H-carbazole with an arylboronic acid would proceed as follows:
Reactants: 6-Bromo-3,5-dimethyl-9H-carbazole and an arylboronic acid.
Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine ligand (e.g., PPh₃, SPhos).
Base and Solvent: An aqueous solution of a base like Na₂CO₃ or K₃PO₄ is commonly used, with a solvent such as toluene, dioxane, or DMF.
Other important cross-coupling reactions applicable to functionalized carbazoles include the Heck, Sonogashira, and Stille couplings, which allow for the introduction of alkenyl, alkynyl, and organotin groups, respectively.
Generation of Carbazole-Based Ligands and Intermediates
The rigid and electron-rich nature of the carbazole scaffold makes it an excellent platform for the design of ligands for catalysis and materials science. Ligands based on this compound can be synthesized by introducing coordinating atoms, such as phosphorus or nitrogen, onto the carbazole framework.
A common strategy involves the synthesis of phosphine ligands. nih.govnih.gov This can be achieved by first functionalizing the this compound, for example, by N-arylation with a halogenated pyridine (B92270) to form a precursor like 9-(6-bromopyridin-2-yl)-3,5-dimethyl-9H-carbazole. Subsequent treatment of this intermediate with a phosphinating agent, such as diphenylphosphine (B32561) in the presence of a base, or by reaction with Ph₂PCl after lithiation, would yield the desired phosphine ligand. researchgate.net
The general synthetic approach for a pyridyl-phosphine ligand is outlined below:
| Step | Reaction Type | Reagents | Intermediate/Product |
| 1 | N-Arylation | This compound, 2,6-Dibromopyridine, Base | 9-(6-Bromopyridin-2-yl)-3,5-dimethyl-9H-carbazole |
| 2 | Phosphination | Intermediate from Step 1, Ph₂PCl, n-BuLi | 9-[6-(Diphenylphosphino)pyridin-2-yl]-3,5-dimethyl-9H-carbazole |
Post-Synthetic Modification of Dimethylated Carbazole Precursors
Post-synthetic modification (PSM) refers to the chemical modification of a pre-existing polymer or macromolecule. This strategy is highly valuable as it allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions.
In the context of this compound, PSM would typically involve the following steps:
Monomer Synthesis: A functionalized this compound monomer is prepared. For example, a dibrominated derivative such as 2,7-dibromo-3,5-dimethyl-9H-carbazole could be synthesized.
Polymerization: The monomer is polymerized, often through a cross-coupling reaction like Suzuki or Yamamoto polymerization, to form a polycarbazole. mdpi.comresearchgate.netscite.ai
Post-Polymerization Modification: The functional groups on the polymer backbone are then chemically transformed. For instance, if the initial monomer contained ester groups, these could be hydrolyzed to carboxylic acids or converted to amides after polymerization. Similarly, if the polymer backbone contains reactive sites, these can be targeted for further functionalization. This approach allows for the creation of a library of functional polymers from a single parent polymer. researchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3,5-Dimethyl-9H-carbazole. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
A complete assignment of the proton (¹H) and carbon (¹³C) signals for this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, one would expect distinct signals for the N-H proton, the aromatic protons on the carbazole (B46965) core, and the protons of the two methyl groups. The chemical shifts (δ) and coupling constants (J) are indicative of their positions.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the methyl carbons and the twelve aromatic carbons of the carbazole skeleton.
2D NMR Techniques: These experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton-proton connectivities within the aromatic rings of the carbazole structure. ipb.ptscience.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This allows for the unambiguous assignment of which protons are bonded to which carbons. ipb.ptcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is critical for piecing together the molecular structure, for instance, by showing the correlation between the methyl protons and the aromatic carbons at positions 3 and 5, confirming their placement. ipb.ptcolumbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt This can help confirm the substitution pattern and reveal the three-dimensional structure of the molecule.
| NOESY | ¹H-¹H Through-Space Correlations | Confirms spatial proximity between methyl protons and adjacent aromatic protons (e.g., at C-4). |
The introduction of various substituents onto the this compound framework significantly alters the NMR spectra. The electronic nature (electron-donating or electron-withdrawing) and position of these substituents cause predictable shifts in the proton and carbon signals, providing further insight into structure-property relationships. For example, analysis of various substituted carbazole derivatives reveals distinct patterns in their NMR spectra.
Table 2: Example ¹H and ¹³C NMR Data for Substituted Carbazole Derivatives
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| (E)-9-Ethyl-N-(4-methylbenzylidene)-9H-carbazole-3-amine | 8.616 (s, 1H, CH), 7.211–8.119 (m, 11H, Ar), 4.329–4.381 (q, 2H, CH₂), 1.415–1.450 (t, 3H, CH₃), 2.420 (s, 3H, CH₃) | 158.20 (CH), 145.61, 140.56, 129.91, 129.76, 129.55, 128.62, 125.89, 125.48, 120.63, 120.45, 118.88, 112.50, 109.03, 106.40, 37.74 (CH₂), 21.95 (CH₃), 13.92 (CH₃) | qscience.com |
| 3,6-bis(4-(tert-butyl)phenyl)-9H-carbazole | Not specified | 149.46, 139.30, 139.16, 132.99, 126.92, 125.72, 125.52, 124.04, 118.71, 110.85, 34.51, 31.44 | rsc.org |
| 9-Mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole | 8.38 (d, 2H), 7.71−7.63 (m, 4H), 7.60 (dd, 2H), 7.11 (s, 2H), 7.07−6.97 (m, 6H), 3.88 (s, 6H), 2.44 (s, 3H), 1.89 (s, 6H) | 158.7, 140.2, 138.7, 137.8, 134.9, 132.8, 131.9, 129.5, 128.4, 125.5, 123.6, 118.6, 114.3, 109.9, 55.5, 21.3, 17.6 | nsf.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and confirming its elemental formula.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₁₄H₁₃N), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of a newly synthesized compound. scielo.br HRMS analyses of various carbazole derivatives consistently demonstrate the ability to confirm calculated molecular formulas to a high degree of accuracy. nsf.govrsc.org
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile molecules by creating ions directly from a solution. nih.govresearchgate.net For carbazole derivatives, ESI-MS typically produces a protonated molecule, [M+H]⁺, which allows for the direct determination of the molecular weight. nih.gov In some studies on indolyl benzo[b]carbazoles, ESI-MS has been shown to generate both the protonated molecule [M+H]⁺ and the radical cation M⁺•, representing two competing ionization processes. nih.gov The operating parameters of the ESI source can influence the relative intensities of these ions. nih.gov
Table 3: Predicted HRMS and ESI-MS Data for this compound
| Technique | Parameter | Expected Value for C₁₄H₁₃N |
|---|---|---|
| HRMS | Calculated Exact Mass | 195.1048 |
| ESI-MS | Protonated Molecule [M+H]⁺ | m/z 196.1126 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups. These include the N-H stretching vibration, C-H stretching from the aromatic rings and methyl groups, and C=C stretching vibrations within the aromatic system. tandfonline.com For the parent 9H-carbazole, characteristic peaks are well-documented and provide a basis for interpreting the spectrum of its derivatives. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information on the carbocyclic framework and the C-C bonds of the aromatic rings. nih.gov
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch | Amine (in heterocycle) | 3350 - 3500 | FT-IR |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | Methyl (CH₃) | 2850 - 3000 | FT-IR, Raman |
| C=C Aromatic Stretch | Aromatic Ring | 1450 - 1600 | FT-IR, Raman |
Analysis of Characteristic Functional Group Vibrations
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.
For a molecule like this compound, the expected vibrations would include:
N-H Stretch: A characteristic peak for the secondary amine in the carbazole ring is typically observed in the FTIR spectrum. For instance, in the parent 9H-carbazole, this N-H stretching band appears at 3421 cm⁻¹ dergipark.org.tr.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings generally appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The methyl (CH₃) groups at the 3 and 5 positions would exhibit symmetric and asymmetric stretching vibrations, typically in the 2850-2960 cm⁻¹ region.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce characteristic peaks in the 1400-1650 cm⁻¹ range. For example, a substituted carbazole derivative showed aromatic C=C stretching peaks at 1495 cm⁻¹ and 1445 cm⁻¹ researchgate.net.
N-H Bend: The bending vibration for the N-H group in carbazoles can be seen around 1564 cm⁻¹ dergipark.org.tr.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| N-H | Stretch | ~3420 | FTIR |
| Aromatic C-H | Stretch | >3000 | FTIR, Raman |
| Aliphatic C-H (Methyl) | Stretch | 2850-2960 | FTIR, Raman |
| Aromatic C=C | Stretch | 1400-1650 | FTIR, Raman |
| N-H | Bend | ~1560 | FTIR |
Comparative Studies of Experimental and Theoretical Spectra
To achieve a definitive assignment of vibrational modes, experimental spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT) nih.govnih.gov. DFT calculations, using basis sets such as B3LYP/6-311++G(d,p), can predict optimized molecular geometries and harmonic vibrational frequencies nih.gov.
This comparative approach allows for a precise correlation between observed spectral bands and specific molecular motions. For many organic molecules, a good agreement is found between the experimental and scaled theoretical wavenumbers nih.gov. Such studies on related carbazole derivatives have shown that this method provides reliable assignments for complex vibrational spectra nih.govnih.gov. Discrepancies between the two can often be attributed to the fact that theoretical calculations are typically performed for a molecule in the gas phase, while experimental spectra are often recorded in the solid state nih.gov.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
Determination of Crystal Packing and Intermolecular Interactions
Beyond individual molecular structures, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a study crucial for understanding a material's properties. This packing is governed by intermolecular interactions. In carbazole derivatives, common interactions include:
Hydrogen Bonding: The N-H group of the carbazole ring can act as a hydrogen bond donor. In the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers nih.gov.
π–π Stacking: The planar aromatic systems of carbazole molecules facilitate π–π stacking interactions. These interactions are crucial in the formation of the supramolecular structure nih.gov. In some derivatives, these interactions result in stacked columns with distances of about 3.4 Å mdpi.com. In others, parallel slipped π–π interactions link the hydrogen-bonded dimers into slabs, with inter-planar distances around 3.34 Å nih.gov.
These non-covalent interactions are fundamental in dictating the solid-state architecture and, consequently, the material's physical and photophysical properties researchgate.net.
Table 2: Illustrative Crystallographic Data for a Related Carbazole Derivative (dimethyl 9H-carbazole-2,7-dicarboxylate) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 29.684 (2) |
| b (Å) | 5.8264 (4) |
| c (Å) | 15.4210 (11) |
| β (°) | 96.252 (3) |
| Volume (ų) | 2651.2 (3) |
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy is used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one.
Investigation of Chromophoric Properties
The carbazole moiety is an intrinsic chromophore. The UV-Vis spectra of carbazole-based compounds typically display strong absorption bands corresponding to π→π* transitions within the conjugated aromatic system researchgate.net. These are often observed at wavelengths below 350 nm. For instance, studies on various carbazole derivatives show characteristic absorption peaks around 300 nm, which are assigned to π→π* electronic transitions of the aromatic C=C bonds researchgate.net. Additional, lower-energy absorption bands, sometimes observed above 350 nm, can be attributed to n→π* transitions involving the lone pair of electrons on the nitrogen atom researchgate.netmdpi.com.
Solvent Effects on Absorption Characteristics
The polarity of the solvent can influence the electronic absorption spectrum of a compound, a phenomenon known as solvatochromism nih.gov. The interaction between the solvent and the solute molecule can stabilize either the ground state or the excited state, leading to shifts in the absorption maxima (λ_max) .
Bathochromic Shift (Red Shift): An increase in solvent polarity often stabilizes the more polar excited state more than the ground state, leading to a shift of λ_max to a longer wavelength. This is commonly observed in π→π* transitions dergipark.org.tr. For example, the absorption maximum of a carbazole derivative shifted from 316.0 nm in dichloromethane (B109758) (DCM) to 318.0 nm in the more polar dimethyl sulfoxide (B87167) (DMSO) dergipark.org.tr.
Hypsochromic Shift (Blue Shift): A shift of λ_max to a shorter wavelength can occur, particularly for n→π* transitions in the presence of protic solvents that can hydrogen bond with the solute, stabilizing the ground state.
Studying these solvent-induced shifts provides valuable insight into the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states nih.gov.
Studies providing specific data points for the following required sections could not be located for this particular isomer:
Optimized Geometries and Conformational Analysis
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions
Ionization Potentials and Electron Affinities
Prediction of Absorption and Emission Spectra via TDDFT
Characterization of Electronic Transitions (e.g., π-π transitions)*
While computational studies, including Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been conducted on the parent 9H-carbazole molecule and various other derivatives jnsam.comicm.edu.pl, the specific electronic and structural properties dictated by the 3,5-dimethyl substitution pattern have not been explicitly detailed in the available research. Consequently, it is not possible to generate a scientifically accurate article with the required data tables and detailed research findings that strictly adheres to the provided outline for this compound.
Theoretical and Computational Chemistry Investigations
Molecular Dynamics and Conformational Flexibility Studies
No specific molecular dynamics (MD) simulations or detailed conformational analyses for 3,5-Dimethyl-9H-carbazole have been reported. Such studies would typically investigate the movement of atoms in the molecule over time, providing insights into its structural flexibility. Key areas of investigation would include:
Conformational Landscapes: Identifying the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.
Dihedral Angle Variations: Analyzing the rotation around single bonds, particularly concerning the methyl groups, to understand their spatial orientation and steric influence.
Solvent Effects: Simulating the molecule in different solvent environments to observe how intermolecular interactions affect its conformation and dynamics.
Without dedicated research, data on the conformational preferences and flexibility of this compound remains unavailable.
Reaction Mechanism Elucidation via Computational Pathways
There is a lack of published computational studies elucidating specific reaction mechanisms involving this compound. Research in this area would use quantum chemical calculations to map out the energetic pathways of reactions, such as electrophilic substitution or C-H functionalization, providing a molecular-level understanding of how these reactions occur.
No studies detailing transition state geometries or activation energy calculations for reactions of this compound were found. This type of analysis is crucial for understanding reaction kinetics. It involves:
Locating Transition States: Identifying the highest energy point along a reaction coordinate, which represents the bottleneck of the reaction.
Calculating Activation Energies (ΔE‡): Determining the energy required to reach the transition state, which is a key factor in predicting reaction rates.
A hypothetical data table for a reaction, if studied, would look like this:
Table 1: Hypothetical Activation Energies for an Electrophilic Aromatic Substitution Reaction
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |
|---|---|---|---|
| σ-complex formation | 0.0 | +15.2 | 15.2 |
| Proton transfer | -5.4 | +2.1 | 7.5 |
Note: This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing chemical reactivity. However, no ASM analyses have been published for this compound. An ASM study would partition the activation energy into two components:
Strain Energy (ΔE_strain): The energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at the transition state.
Interaction Energy (ΔE_int): The actual interaction (including steric and electronic effects) between the distorted reactants in the transition state.
This analysis provides deep insight into how the structural and electronic properties of reactants control reaction barriers.
Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions
No specific Natural Bond Orbital (NBO) analyses for this compound are available in the literature. NBO analysis translates complex wavefunctions from quantum chemical calculations into a more intuitive chemical language of lone pairs, bonds, and antibonds. For this compound, NBO analysis would be used to:
Quantify Hyperconjugation: Investigate stabilizing interactions, such as delocalization of electron density from the C-H bonds of the methyl groups into the aromatic π-system.
Analyze Donor-Acceptor Interactions: In reactions, this would detail the flow of electron density from the nucleophilic carbazole (B46965) ring to an electrophile.
Study Hydrogen Bonding: Quantify the strength and nature of hydrogen bonds involving the N-H group in molecular complexes.
A representative data table from an NBO analysis might show the second-order perturbation theory energies (E(2)) for key donor-acceptor interactions.
Table 2: Illustrative NBO Second-Order Perturbation Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N1) | π* (C4-C4a) | 3.5 |
| σ (C5-H) | π* (C5a-C6) | 0.8 |
Note: This table is hypothetical and intended to illustrate the type of data generated from an NBO analysis. It is not based on actual calculations for this compound.
Photophysical and Electronic Phenomena: Fundamental Investigations
Luminescence Properties and Mechanisms
Carbazole (B46965) and its derivatives are renowned for their robust luminescent properties, making them foundational materials in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices researchgate.netdergipark.org.tr. The electronic characteristics of the carbazole core, particularly the nitrogen-containing five-membered ring fused between two benzene (B151609) rings, give rise to strong fluorescence and phosphorescence, which can be tuned through strategic chemical functionalization researchgate.netresearchgate.net.
The fluorescence of carbazole-based compounds is a key area of investigation. Carbazole itself has a fluorescence quantum yield (Φ) of 0.38 when measured in cyclohexane (B81311) aatbio.com. Derivatives often exhibit high fluorescence efficiency. For instance, certain synthesized carbazole derivatives have demonstrated exceptionally high fluorescence quantum yields in dichloromethane (B109758) solution, falling within the range of 0.88 to 1.00 epa.gov. In the solid state, these compounds can also maintain high quantum yields, with values reported between 0.40 and 0.85 researchgate.net.
The emission wavelength is sensitive to the molecular structure and the surrounding environment. For example, 3,6-dimethyl-9H-carbazole, a close isomer of the subject compound, shows a maximum absorption (λmax) at 346 nm in ethanol (B145695) chemicalbook.com. The emission maxima for various carbazole derivatives in dichloromethane are typically observed in the range of 386 nm to 437 nm researchgate.net. The introduction of substituents can lead to shifts in the emission spectrum; a larger conjugation extension, for example, can result in a more red-shifted fluorescence emission researchgate.net.
Table 1: Photophysical Properties of Selected Carbazole Derivatives
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| Carbazole | Cyclohexane | - | - | 0.38 aatbio.com |
| Carbazole Derivative Set 1 | Dichloromethane | 328-353 | 386-437 | 0.72-0.89 researchgate.net |
| 3,6-Dimethyl-9H-carbazole | Ethanol | 346 | - | - |
| 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile | THF | - | 510 | - |
Note: Data is compiled from various studies on different carbazole derivatives to illustrate general properties.
In the context of organic electronics, understanding exciton (B1674681) formation (bound electron-hole pairs) and subsequent energy transfer is critical for device efficiency. Carbazole moieties are frequently employed as high-energy donors in energy transfer systems rsc.org. The process often involves the migration of energy from the singlet excited state of the carbazole ligand to its triplet manifold, followed by energy transfer to an acceptor molecule or a metal center in organometallic complexes smolecule.com.
The formation of excited-state complexes, such as excimers and exciplexes, is also a significant phenomenon. Excimers, which are dimers formed in an excited state, can occur in carbazole-based materials, often leading to broader, red-shifted emission peaks researchgate.netnih.gov. Careful molecular design, such as the strategic placement of bulky substituents, can be used to control or prevent excimer formation, thereby preserving the desired emission color and efficiency of the host material in OLEDs nih.gov. Exciplexes, formed between an electron donor and an electron acceptor in the excited state, are also observed in systems containing carbazole, which acts as the donor moiety acs.orgresearchgate.net.
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate light, significantly enhancing the internal quantum efficiency of OLEDs. Carbazole is one of the most widely used electron-donating units in the design of TADF emitters frontiersin.org. The core principle of TADF involves a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) rsc.org. This small gap allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal activation, followed by fluorescence emission frontiersin.org.
The molecular structure plays a crucial role in achieving a small ΔEST. In many TADF molecules, the carbazole donor is linked to an electron acceptor moiety. Introducing steric hindrance between the donor and acceptor units can force a more twisted molecular structure, which helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and reduce the ΔEST frontiersin.orgrsc.org. For instance, replacing a standard carbazole unit with 1,3,6,8-tetramethyl-carbazole can introduce enough steric hindrance to induce TADF behavior in a molecule that would otherwise be a conventional fluorophor frontiersin.org. Carbazole-based TADF emitters have been designed with very small ΔEST values, in the range of 0.01–0.05 eV, leading to highly efficient blue and green emission rsc.org.
Charge Transport Mechanisms and Carrier Mobility Studies
The ability of a material to transport charge carriers (holes and electrons) is fundamental to its performance in electronic devices. Carbazole and its derivatives are well-established as effective hole-transporting materials (HTMs) due to their electron-rich nature and high chemical stability rsc.orgresearchgate.netmdpi.com.
The carbazole moiety is considered an excellent hole-transporting unit researchgate.net. Its electron-rich aromatic system facilitates the movement of positive charge carriers (holes). This property has led to the widespread use of carbazole derivatives as HTMs in perovskite solar cells and solid-state dye-sensitized solar cells, where they often show performance comparable or superior to standard materials like Spiro-OMeTAD researchgate.netmdpi.com. The high hole-transport capability is complemented by good thermal stability and elevated photoconductivity, making these materials robust for device applications researchgate.netmdpi.com. Theoretical and experimental studies have confirmed that carbazole-based materials can exhibit significant hole mobility mdpi.com.
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Trivial Name |
|---|---|
| 3,5-Dimethyl-9H-carbazole | - |
| 3,6-dimethyl-9H-carbazole | meCz |
| 9H-Carbazole | Carbazole, Cz |
| 1,3,6,8-tetramethyl-carbazole | tMCz |
| 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile | 3DPAFIPN |
| Carbazole-1,3-dicarbonitrile | - |
| N,N'-bis(4-methylphenyl)aniline | TAPC |
| 4,4′,4″-tris(carbazolyl)triphenylamine | TCTA |
| 9-(triphenyl-silyl)-9H-carbazole | CzSi |
| 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene | TmPyPb |
| 2-(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide | CZ-TTR |
| 2,3-di(9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide | DCZ-TTR |
Photoinduced Electron Transfer (PET) and Redox Processes in Excited States
The electron-donating nature of the carbazole nucleus makes its derivatives prime candidates for applications in photoredox catalysis. nsf.govnih.gov Upon photoexcitation, these compounds can engage in photoinduced electron transfer (PET), acting as potent single-electron donors or acceptors. This capacity to mediate redox reactions in their excited states is fundamental to their utility in various chemical transformations. While specific experimental data on this compound is limited in the reviewed literature, the extensive research on related carbazole derivatives provides a strong framework for understanding its potential behavior.
The core mechanism involves the absorption of a photon, which promotes an electron to a higher energy orbital, creating an excited state. This excited molecule is both a stronger oxidant and a stronger reductant than its ground-state counterpart. Whether it will act as a photoreductant or a photooxidant depends on the specific reaction conditions and the redox potentials of the interacting species. The substitution pattern on the carbazole scaffold plays a crucial role in modulating these photophysical and electronic properties. nsf.gov
Carbazole derivatives have been extensively assessed as single-electron photoreductants, owing to their strong reducing capabilities in the excited state. nsf.govnih.gov These compounds can reduce a wide range of substrates, including aryl halides. nsf.gov The general process involves the photoexcited carbazole donating an electron to a substrate, generating a radical anion from the substrate and a carbazole radical cation. The stability of this radical cation is a key factor for the efficiency of the catalytic cycle. Substituents on the carbazole ring are instrumental in this regard. For instance, bulky groups on the nitrogen atom and substitutions at the 3- and 6-positions can enhance the stability of the radical cation and prevent undesirable side reactions like dimerization. nsf.gov
While the primary focus of research has been on their photoreductant properties, the potential of carbazole derivatives to act as photooxidants is also recognized. In this role, the excited carbazole would accept an electron from a suitable donor, generating a carbazole radical anion. The specific substitution on the carbazole core would determine its efficacy in either role. Electron-donating groups, such as methyl groups, are generally expected to enhance the photoreductant capabilities of the carbazole. Therefore, it is plausible that this compound would function effectively as a single-electron photoreductant.
Table 1: Photoreductant Capabilities of Selected Carbazole Derivatives in the Hydrodehalogenation of 4-Bromobenzonitrile
| Carbazole Derivative | Yield of Benzonitrile (%) |
|---|---|
| 9-Phenyl-3,6-di(thiophen-2-yl)-9H-carbazole | 77 |
| 9-Mesityl-3,6-di(thiophen-2-yl)-9H-carbazole | 57 |
| 9-(4-(Trifluoromethyl)phenyl)-3,6-di(thiophen-2-yl)-9H-carbazole | 79 |
This table is generated based on data for representative carbazole derivatives to illustrate their photoreductant capabilities. Specific data for this compound was not available in the reviewed literature.
The excited state reduction potential (E*red) is a critical parameter that quantifies the reducing power of a molecule in its excited state. For carbazole derivatives, these potentials are sufficiently negative to enable the reduction of a variety of organic substrates. nsf.gov Simple carbazoles exhibit excited state reduction potentials ranging from -1.91 V to as low as -2.75 V vs SCE. nsf.gov
A key advantage of the carbazole scaffold is the ability to tune its redox properties through synthetic modification. nsf.govacs.org The introduction of electron-donating or electron-withdrawing groups at different positions on the carbazole ring allows for the fine-tuning of its ground and excited state redox potentials. For a series of studied carbazole derivatives, the excited state reduction potentials were found to range from -1.95 to -2.12 V vs SCE. nsf.gov The most positive potential in this range was associated with an electron-withdrawing trifluoromethyl (-CF3) substituent, while the most negative potential was observed with an electron-donating methoxy (B1213986) (-OCH3) group. nsf.gov
Given that the methyl group is electron-donating, it is anticipated that the two methyl groups in this compound would increase the electron density of the carbazole core, thereby making its excited state a stronger reductant compared to the unsubstituted 9H-carbazole. The precise value of its excited state reduction potential would, however, depend on the interplay of electronic and steric factors, and would require experimental determination.
Table 2: Excited State Reduction Potentials of Selected Carbazole Derivatives
| Carbazole Derivative | Substituent Nature | E*red (V vs SCE) |
|---|---|---|
| Derivative with -CF3 group | Electron-withdrawing | -1.95 |
| Derivative with -OCH3 group | Electron-donating | -2.12 |
This table illustrates the principle of redox tuning in carbazole derivatives with representative data. Specific data for this compound was not available in the reviewed literature.
Electrochemical Behavior and Redox Processes
Cyclic Voltammetry (CV) Studies for Redox Potentials
Cyclic voltammetry is a key technique used to investigate the redox properties of carbazole (B46965) derivatives. It provides insights into oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer. iieta.orgiieta.org
The electrochemical oxidation of the carbazole moiety proceeds via the formation of a cation radical in a one-electron process. acs.orgfrontiersin.org For the parent carbazole molecule, this oxidation occurs at a potential of approximately +1.2 V versus a saturated calomel (B162337) electrode (SCE). sci-hub.se The resulting cation radical is highly unstable. sci-hub.se The introduction of electron-donating methyl groups at the 3 and 5 positions lowers the oxidation potential, making the compound easier to oxidize compared to the unsubstituted carbazole. This is due to the electron-donating nature of the methyl groups, which increases the electron density on the carbazole ring system.
The initial oxidation step is often followed by coupling reactions, leading to dimerization or polymerization, which is observed as an irreversible or quasi-reversible wave in the cyclic voltammogram. iieta.orgacs.org The first anodic scan for carbazole derivatives typically shows an oxidation wave corresponding to the formation of the monoradical cation. acs.org In subsequent scans, new redox patterns may appear at lower potentials, which are associated with the oxidation of the newly formed dimers or oligomers on the electrode surface. acs.org
Table 1: Representative Electrochemical Oxidation Data for Carbazole Derivatives
| Compound | Oxidation Potential (V vs. reference electrode) | Characteristics |
|---|---|---|
| Carbazole | ~1.2 V vs. SCE | Irreversible oxidation, leads to unstable cation radical. sci-hub.se |
| 9-Alkyl-9H-carbazoles | +1.0 to +1.1 V vs. SCE | Oxidation peak corresponding to the formation of cation radicals. researchgate.net |
Note: The table provides general values for comparison. Exact potentials depend on experimental conditions such as solvent, electrolyte, and reference electrode.
Substituents on the carbazole ring have a profound impact on the molecule's electrochemical stability. acs.orgresearchgate.net The stability of the generated radical cation is crucial for reversible redox behavior and for the performance of materials in electronic devices.
Electron-donating groups, such as the methyl groups in 3,5-Dimethyl-9H-carbazole, generally increase the stability of the resulting cation radical. This enhanced stability can be attributed to the delocalization of the positive charge over the aromatic system, which is facilitated by the electron-releasing nature of the substituents.
Conversely, the positions of substitution are critical. Carbazoles that lack substituents at the 3 and 6 positions are known to undergo irreversible dimerization upon oxidation, which limits their electrochemical reversibility. nsf.gov The methyl groups at the 3 and 5 positions in this compound can sterically hinder or electronically block these reactive sites, thereby enhancing the stability of the molecule during electrochemical cycling. scite.ai Studies on poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl)s have shown that the full or partial methylation of the 3 and 6 positions leads to greater electrolytic stability compared to their unsubstituted counterparts. scite.ai This increased stability prevents degradation and side reactions, which is essential for the longevity of organic electronic devices.
Electro-Oxidation and Polymerization Mechanisms
The electro-oxidation of carbazole derivatives can lead to the formation of conductive polymers, a process known as electropolymerization. mdpi.com This process is a versatile method for creating thin, uniform polymer films directly onto an electrode surface.
The electropolymerization of carbazole begins with the anodic oxidation of the monomer to form an unstable cation radical. mdpi.commdpi.com This radical cation can then couple with another radical cation. For carbazole itself, this coupling predominantly occurs between the 3 and 3' positions to form the most stable dimer, 3,3'-bicarbazyl. sci-hub.semdpi.com Subsequent oxidation of this dimer allows the polymer chain to grow, eventually depositing a solid, conductive film on the electrode surface. mdpi.com
For this compound, the polymerization would proceed through coupling at the remaining unsubstituted positions, such as the 6-position, or potentially through other pathways depending on steric and electronic factors. The presence of the methyl groups influences the regioselectivity of the coupling reaction. The process can be carried out using techniques like cyclic voltammetry (by repeatedly scanning the potential) or chronoamperometry (by holding the potential at a value sufficient to oxidize the monomer). mdpi.com
The electrochemical reactivity of this compound is higher than that of unsubstituted carbazole due to the electron-donating methyl groups, which lower the oxidation potential. The resulting polymer film, poly(this compound), is electroactive, meaning it can be reversibly oxidized and reduced.
These polymer films often exhibit electrochromic properties, changing color in response to an applied potential. researchgate.net For instance, many polycarbazole films are transparent or pale yellow in their neutral (reduced) state and become green or blue when oxidized. frontiersin.orgresearchgate.net The specific colors and the stability of these states depend on the monomer structure and the polymerization conditions. The morphology of the polymer film, which can range from globular to feather-like structures, also affects its properties and can be influenced by the substituents on the carbazole monomer. researchgate.net
Correlation between Electrochemical Properties and Electronic Structure
The electrochemical properties of carbazole derivatives are intrinsically linked to their electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov
The oxidation potential, as measured by cyclic voltammetry, is directly related to the HOMO energy level. A lower (less positive) oxidation potential corresponds to a higher HOMO energy level, indicating that the molecule is more easily oxidized. The electron-donating methyl groups in this compound raise the HOMO energy level compared to unsubstituted carbazole, thus lowering its oxidation potential. aip.org
The reduction potential is similarly related to the LUMO energy level. The difference between the HOMO and LUMO levels determines the electrochemical band gap, which is a crucial parameter for materials used in optoelectronic applications like organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.net This electrochemical band gap is often in good agreement with the optical band gap determined from UV-Vis absorption spectroscopy. researchgate.net By modifying the substituents on the carbazole core, it is possible to tune these energy levels and, consequently, the electrochemical and optical properties of the material to suit specific applications. nsf.govresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 9H-carbazole |
| 3,3'-bicarbazyl |
| 9,9'-bicarbazyl |
| Poly(3,6-dimethyl-9-alkyl-9H-carbazole-2,7-diyl) |
| Poly(9-alkyl-9H-carbazole-2,7-diyl) |
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The carbazole (B46965) framework is a cornerstone in the development of materials for OLEDs, a technology prized for its potential in creating flexible, low-power, and high-contrast displays and lighting solutions. nih.gov Carbazole derivatives have been successfully employed as host materials, emitters, and hole-transporting layers within OLED device architectures. rsc.orgresearchgate.net Their rigid structure and high triplet energy levels are particularly advantageous for achieving high-efficiency phosphorescent OLEDs (PhOLEDs). oled-intermediates.commdpi.com
In PhOLEDs, host materials play a critical role in dispersing guest emitter molecules to prevent concentration quenching and triplet-triplet annihilation, processes that can significantly reduce device efficiency. rsc.org Carbazole derivatives are widely utilized as host materials due to their high triplet energies, which facilitate efficient energy transfer to the phosphorescent guest emitters. mdpi.comacs.org
For instance, pyridinyl-carbazole based host materials have demonstrated high thermal stability with decomposition temperatures between 361–386 °C and high glass transition temperatures of 127–139 °C. nih.gov These materials have been used to create efficient blue and green PhOLEDs. A blue PhOLED device utilizing one such host with an iridium(III)bis[(4,6-difluorophenyl)-pyridinato-N,C2’]picolinate (FIrpic) emitter achieved a power efficiency of 24.9 lm/W and an external quantum efficiency of 10.3% at a brightness of 100 cd/m². nih.gov A corresponding green PhOLED with a tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) emitter in the same host system demonstrated a power efficiency of 34.1 lm/W and an external quantum efficiency of 9.4% at a high brightness of 1000 cd/m². nih.gov
Another study reported an indenocarbazole-based host material for solution-processed green PhOLEDs, which achieved a high current efficiency of up to 66.3 cd A⁻¹ and a lifetime of 1300 hours. rsc.org The design of these host materials often focuses on achieving a high triplet energy to effectively confine the triplet excitons on the guest emitter molecules.
| Host Material Type | Emitter | Color | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Brightness (cd/m²) |
|---|---|---|---|---|---|---|
| Pyridinyl-Carbazole Derivative | FIrpic | Blue | 23.9 | 24.9 | 10.3 | 100 |
| Pyridinyl-Carbazole Derivative | Ir(ppy)₃ | Green | 33.9 | 34.1 | 9.4 | 1000 |
| Indenocarbazole Derivative | Green Emitter | Green | 66.3 | - | - | - |
Beyond their role as hosts, carbazole derivatives are also developed as emitters and hole-transport materials (HTMs). nih.govmdpi.com The electron-donating nature of the carbazole unit makes it an excellent component for HTMs, facilitating the efficient injection and transport of holes from the anode to the emissive layer. researchgate.netmdpi.com
A series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives have been synthesized, exhibiting good thermal stabilities with high glass transition temperatures ranging from 148 to 165 °C. mdpi.com When incorporated into OLEDs, these materials significantly enhanced the current, power, and external quantum efficiencies compared to a reference device. mdpi.com Similarly, a carbazole derivative functionalized with pyridine (B92270) substituents demonstrated high thermal stability and hole transportability, leading to efficient solution-processed OLEDs. researchgate.net
As emitters, carbazole-π-imidazole derivatives have been synthesized for deep-blue OLEDs. nih.gov A non-doped OLED using one such emitter achieved a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency of 4.43%, with CIE coordinates of (0.159, 0.080), indicating a deep-blue emission. nih.gov The design of these bipolar molecules with donor-acceptor structures is an effective strategy for achieving highly efficient deep-blue emitting materials. nih.gov
| Material Type | Role | Device Performance Metric | Value |
|---|---|---|---|
| Carbazole-π-imidazole derivative | Emitter | Maximum Luminance | 11,364 cd/m² |
| Carbazole-π-imidazole derivative | Emitter | Maximum EQE | 4.43% |
| Carbazole-π-imidazole derivative | Emitter | CIE Coordinates | (0.159, 0.080) |
| 4-(9H-carbazol-9-yl)triphenylamine derivative | HTM | Glass Transition Temperature | 148-165 °C |
Enhancing the efficiency and operational lifetime of OLEDs is a primary focus of research. For carbazole-based materials, several strategies are employed. One approach involves the design of bipolar host materials, which possess both hole and electron transporting capabilities. This balanced charge transport can lead to a more efficient recombination of charge carriers within the emissive layer, thereby improving the device's quantum efficiency. acs.org
Another strategy is to increase the thermal and morphological stability of the materials. High glass transition temperatures (Tg) are desirable to prevent the crystallization or degradation of the thin organic films during device operation, which can lead to device failure. researchgate.netmdpi.com The incorporation of bulky substituents onto the carbazole core can improve the morphological stability of the material.
Furthermore, simplifying the device architecture can also lead to improved performance and lower manufacturing costs. N-heterocyclic carbazole-based materials have been used to create highly efficient single-layer PhOLEDs, where the material simultaneously functions as the hole-transport, electron-transport, and host layer. nih.gov Such a device achieved a maximum external quantum efficiency of 26.8%. nih.gov
Organic Photovoltaics (OPVs) and Solar Cells
Carbazole-based materials are also prominent in the field of organic photovoltaics, where they are primarily used as electron-donating materials in the active layer of solar cells. mdpi.comrsc.org The favorable electronic properties of carbazole derivatives, such as their high hole mobility and tunable energy levels, make them suitable for efficient light harvesting and charge generation. mdpi.comresearchgate.net
In OPVs, the active layer typically consists of a bulk heterojunction (BHJ) of an electron donor and an electron acceptor material. Carbazole-based polymers and small molecules have been extensively investigated as the donor component. rsc.orgresearchgate.net The design of these materials often involves creating donor-acceptor copolymers to reduce the bandgap and improve the absorption of the solar spectrum. rsc.org
For instance, polymers based on 2,7-disubstituted carbazole have shown great promise. rsc.org A donor-acceptor copolymer containing a 2,7-carbazole donor unit has been reported to achieve a power conversion efficiency of 6%. rsc.org By carefully selecting the acceptor comonomer, it is possible to design polymers with theoretical power conversion efficiencies of up to 10%. rsc.org
The efficiency of charge separation at the donor-acceptor interface is a critical factor for OPV performance. nbinno.com The structure of the carbazole derivative can influence the morphology of the BHJ and the energy level alignment at the interface, both of which impact charge separation and collection. mdpi.comnih.gov Studies on carbazole derivatives as hole-extracting interlayers have shown that they can increase the work function of the anode, leading to improved hole extraction and higher power conversion efficiencies in OPVs. researchgate.net
| Material Type | Role | Power Conversion Efficiency (%) |
|---|---|---|
| 2,7-Carbazole Donor-Acceptor Copolymer | Active Layer Donor | 6 |
| Step-ladder 2,7-Carbazole Polymer | Active Layer Donor | >1 |
| Carbazole-based SAM | Hole-Extracting Interlayer | Up to 18.5 |
Fluorescent Sensing Applications
The inherent fluorescence of carbazole derivatives makes them excellent candidates for the development of fluorescent sensors for the detection of various analytes. researchgate.netsemanticscholar.org The fluorescence properties of these molecules can be modulated by their interaction with specific ions or molecules, allowing for "turn-on" or "turn-off" sensing mechanisms.
A carbazole-based fluorescent probe has been synthesized for the detection of hypochlorite (B82951) (ClO⁻). researchgate.net This probe exhibited high specificity and a good linear relationship between fluorescence intensity and the concentration of ClO⁻, with a limit of detection of 0.30 μM. researchgate.net The probe was also successfully applied for monitoring ClO⁻ in living cells. researchgate.net
Another study reported a 9-benzyl-9H-carbazole derivative as a chemosensor for the recognition of cerium(III) cations (Ce³⁺). semanticscholar.org The fluorescence intensity of the probe increased linearly with the concentration of Ce³⁺, with a low limit of detection of 7.269 × 10⁻⁶ M. semanticscholar.org These examples demonstrate the potential of designing carbazole-based molecules for sensitive and selective fluorescent detection of important analytes. researchgate.netsemanticscholar.org
Design and Mechanism of Fluorescent Probes
Fluorescent probes are essential tools in various scientific disciplines for the sensitive and selective detection of ions and molecules. The design of these probes often involves a fluorophore, a recognition site, and a signaling mechanism that translates the binding event into a change in fluorescence. Carbazole and its derivatives are frequently employed as fluorophores due to their inherent fluorescence and the ease with which their electronic properties can be modified. nih.govresearchgate.net
The general mechanism for carbazole-based fluorescent probes often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). In a typical PET-based sensor, the carbazole fluorophore is linked to a receptor unit. In the absence of the target analyte, the fluorescence of the carbazole moiety is quenched through electron transfer from the receptor. Upon binding of the analyte, this PET process is inhibited, leading to a "turn-on" fluorescent response. rsc.org
For ICT sensors, the carbazole unit often acts as an electron donor, and is connected to an electron-accepting group through a π-conjugated system. The binding of an analyte can alter the electron-donating or -accepting strength of the involved groups, resulting in a shift in the emission wavelength. While these principles are well-established for the broader class of carbazole compounds, specific research detailing the design and mechanistic studies of fluorescent probes derived exclusively from the 3,5-Dimethyl-9H-carbazole scaffold is not extensively available in the current scientific literature.
Conductive Polymers and Organic Electronic Devices
Conducting polymers are a class of organic materials that possess electrical conductivity, making them suitable for applications in various electronic devices. mdpi.com Polycarbazoles, in particular, are noted for their good hole-transporting properties and stability, which are advantageous for devices such as organic light-emitting diodes (OLEDs), solar cells, and memory devices. nih.gov
Applications in Capacitors and Memory Devices
Carbazole-based polymers have shown promise in energy storage and memory applications. In the context of capacitors, particularly supercapacitors, conducting polymers can function as electrode materials where their ability to undergo rapid and reversible redox reactions allows for charge storage. acs.orgresearchgate.net For instance, a polyaniline derivative containing a carbazole unit has been investigated for its pseudocapacitive behavior, demonstrating good cyclic stability. nsf.gov
Future Research Directions and Outlook
Innovations in Green Synthesis and Sustainable Production
The imperative for environmentally benign chemical manufacturing is driving significant innovation in the synthesis of heterocyclic compounds like 3,5-Dimethyl-9H-carbazole. Future research will likely pivot from traditional synthetic routes, which can involve harsh conditions and hazardous reagents, towards greener and more sustainable alternatives.
Biocatalytic and Chemo-enzymatic Approaches: A promising frontier is the use of enzymes to construct the carbazole (B46965) scaffold. Researchers are exploring multi-enzyme systems that can produce various carbazole derivatives. mdpi.com These biocatalytic cascades can operate under mild conditions (room temperature and neutral pH) in aqueous media, drastically reducing the environmental footprint. Future work could focus on engineering or discovering enzymes that can specifically accommodate precursors for this compound, potentially starting from simple indole (B1671886) and pyruvate (B1213749) derivatives. mdpi.comnih.gov A one-pot, five-enzyme system has already been demonstrated for generating other carbazole derivatives, highlighting the feasibility of this approach. mdpi.com
Sustainable Catalysis: The development of novel catalysts is central to green synthesis. This includes using earth-abundant transition metals or even metal-free conditions to catalyze carbazole formation. chim.it For instance, methods using visible light to induce intramolecular C-H amination with sulfilimines as nitrene precursors offer a milder alternative to traditional high-temperature methods that use potentially explosive azides. nih.gov Another green approach involves using solid acid catalysts derived from renewable resources like rice husks to facilitate intramolecular cyclization, creating the carbazole framework. rsc.org
Table 1: Emerging Green Synthesis Strategies for Carbazole Derivatives
| Strategy | Description | Potential Advantages for this compound |
|---|---|---|
| Biocatalysis | Use of engineered or natural enzymes to construct the carbazole core from simple biological precursors. mdpi.comnih.gov | High selectivity, mild reaction conditions, reduced waste, use of renewable feedstocks. |
| Visible-Light Photocatalysis | Employing light to drive C-H amination reactions, using safer nitrene precursors like sulfilimines. nih.gov | Avoids high temperatures and hazardous reagents like azides. |
| Solid Acid Catalysis | Using reusable, solid acid catalysts derived from biomass to promote cyclization reactions. rsc.org | Catalyst reusability, reduced waste, utilization of renewable resources. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions, often in greener solvents. researchgate.netresearchgate.net | Faster reaction times, improved yields, and potential for solvent-free conditions. |
Advanced Material Architectures and Device Integration
The inherent properties of the carbazole core—such as its rigidity, high thermal stability, and electron-donating nature—make it an excellent building block for advanced materials. nbinno.commdpi.com For this compound, the methyl groups can enhance solubility and influence molecular packing, which are critical for device fabrication and performance.
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used as host materials, fluorescent emitters, and hole-transporting layers in OLEDs. mdpi.comuran.uarsc.orgnih.gov Future research on this compound will likely involve its incorporation into novel molecular designs, such as donor-acceptor architectures or as part of larger fused-ring systems, to fine-tune its electronic properties for specific applications in red, green, and blue OLEDs. rsc.orgrsc.org Its derivatives could be engineered to exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to OLEDs with 100% internal quantum efficiency. mdpi.com
Next-Generation Electronics and Photonics: Beyond OLEDs, the integration of this compound into more complex material architectures is a key area for exploration.
Organic Field-Effect Transistors (OFETs): The charge-transporting properties of carbazoles make them suitable for use as the active semiconductor in OFETs. researchgate.net
Organic Photovoltaics (OPVs): As electron-rich compounds, carbazole derivatives can serve as donor materials in the active layer of solar cells.
Metal-Organic Frameworks (MOFs): Functionalized derivatives of this compound could be designed as organic linkers for creating MOFs. nih.govwikipedia.org These porous materials have potential applications in gas storage, separation, and catalysis.
The development of solution-processable materials is crucial for low-cost, large-area device fabrication, and the dimethyl substitution pattern may offer advantages in this regard. skku.edu
Development of Novel Characterization and Simulation Techniques
To accelerate the design and discovery of new materials based on this compound, advanced characterization and computational modeling techniques are indispensable.
Computational and Theoretical Chemistry: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure, photophysical properties, and stability of new carbazole derivatives before they are synthesized. nih.govnih.gov Future efforts will likely involve using these methods to screen virtual libraries of this compound derivatives to identify promising candidates for specific applications, such as TADF emitters or neuroprotective agents. nih.gov Molecular docking simulations can further predict how these molecules might interact with biological targets. nih.gov
Advanced Spectroscopic and Microscopic Techniques: While standard techniques like NMR and mass spectrometry remain essential for structural confirmation, more advanced methods are needed to understand material properties and device physics.
In-situ/Operando Characterization: Techniques like in-situ atomic force microscopy (AFM) and optical microscopy allow researchers to observe the morphological evolution and crystallization of thin films in real-time during device fabrication and operation. jos.ac.cn This provides crucial insights into how processing conditions affect the final device performance.
Ultrafast Spectroscopy: Probing the dynamics of excited states on femtosecond to microsecond timescales is critical for understanding the photophysics of OLEDs and solar cells, including processes like charge transfer and intersystem crossing.
Table 2: Advanced Characterization and Simulation Techniques
| Technique | Application for this compound | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Predicting ground and excited state properties of new derivatives. nih.gov | HOMO/LUMO levels, triplet energies, molecular geometry. |
| Molecular Docking | Simulating interactions with biological targets (e.g., enzymes). nih.gov | Binding affinity, potential as a therapeutic agent. |
| In-situ AFM/Microscopy | Real-time observation of thin film formation for electronic devices. jos.ac.cn | Crystallization kinetics, morphology, impact of processing. |
| Cyclic Voltammetry | Characterizing the electrochemical properties of new materials. mdpi.com | Oxidation/reduction potentials, energy level estimation. |
Exploring New Functionalization Pathways and Reactivity Patterns
The chemical modification of the this compound core is the most direct way to tailor its properties. Modern synthetic organic chemistry offers powerful tools to achieve this with high precision.
C-H Activation/Functionalization: Transition metal-catalyzed C-H activation has become a paramount strategy for directly converting C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. chim.itbohrium.com For this compound, the existing methyl groups will direct further substitution patterns due to steric and electronic effects. Future research will focus on regioselectively functionalizing the remaining positions on the carbazole skeleton (e.g., C1, C2, C4, C6, C7, C8, and N9) with a wide range of groups (alkyl, aryl, cyano, boryl, etc.). chim.itnih.govrsc.org This allows for the synthesis of a vast library of compounds from a single core structure.
Regioselective Synthesis: Developing synthetic methods that provide absolute control over the placement of substituents is a major goal. acs.orgoregonstate.edu Strategies that build the carbazole ring from highly substituted precursors, such as the reaction of 3-triflato-2-pyrones with alkynyl anilines, allow for the creation of complex and sterically congested substitution patterns that would be difficult to achieve through direct functionalization. acs.orgoregonstate.edu Applying these methods to synthesize isomers of this compound with additional functional groups offers a clear path toward materials with precisely engineered properties.
N-Substitution: The nitrogen atom at the 9-position is a key site for modification. Attaching different aryl, alkyl, or functional groups to this position significantly impacts the molecule's electronic properties, solubility, and solid-state packing. mdpi.com A wide variety of N-substituted carbazoles have been synthesized and evaluated for activities ranging from antimicrobial to neuroprotective, indicating a rich area for future exploration with the this compound scaffold. nih.govmdpi.com
Q & A
Q. Basic Research Focus
- NMR : Distinct aromatic proton signals (e.g., δ 2.55–2.99 ppm for methyl groups) and NOESY correlations confirm substitution patterns .
- X-ray crystallography : Orthorhombic systems (e.g., space group P212121) with refined R-values (<0.055) validate molecular packing and hydrogen-bonding networks . Software like SHELXL is critical for structure refinement .
How can computational methods elucidate the electronic properties of this compound?
Advanced Research Focus
Density-functional theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, model HOMO-LUMO gaps and charge distribution. Gradient expansions of local kinetic-energy density provide insights into reactivity and optoelectronic behavior . Parameters like ionization potential and electron affinity can be derived to predict applications in organic electronics.
What experimental conditions affect the stability of this compound in solution or solid state?
Basic Research Focus
Stability studies should assess solvent polarity, temperature, and light exposure. Carbazoles are generally stable in inert solvents (toluene, DCM) but may degrade under prolonged UV exposure. Storage in amber vials at ≤4°C is recommended. Safety data for analogous compounds (e.g., 3-Chloro-9H-carbazole) highlight flammability risks (flash point ~220°C), necessitating fire-safe storage .
How should researchers resolve contradictions in spectroscopic data or synthetic yields across studies?
Advanced Research Focus
Contradictions often arise from impurities or methodological variability. Reproducibility checks, such as repeating reactions under inert atmospheres or using alternative catalysts (e.g., TBAB for phase-transfer catalysis), are critical . Cross-validation with multiple techniques (e.g., HPLC for purity, HRMS for molecular weight) ensures data reliability. Systematic documentation of reaction parameters (e.g., stirring time, solvent drying) minimizes variability .
What role does this compound play in natural product analysis or environmental samples?
Advanced Research Focus
In environmental chemistry, carbazoles are detected via GC-MS or HPLC-MS in complex matrices. For example, this compound was identified in aged tea using nitrogen-specific detectors, with concentrations correlating to storage conditions . Solid-phase extraction (SPE) and derivatization (e.g., silylation) enhance sensitivity in trace analysis.
How do structural modifications (e.g., methyl groups at 3,5-positions) influence the photophysical properties of carbazole derivatives?
Advanced Research Focus
Methyl groups at 3,5-positions increase steric hindrance, reducing π-π stacking and enhancing fluorescence quantum yield. Crystal structure analysis (e.g., a = 8.0415 Å, b = 15.716 Å) reveals how packing motifs affect optoelectronic behavior . Time-resolved spectroscopy can quantify excited-state lifetimes, linking structure to applications in OLEDs or sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
